Sodium 5-methoxysalicylate

Description

Contextualization within the Broader Field of Salicylate (B1505791) and Methoxybenzoic Acid Derivatives Research

Sodium 5-methoxysalicylate is chemically classified as a salt of 5-methoxysalicylic acid. This positions it within two significant families of organic compounds: salicylates and methoxybenzoic acid derivatives. nih.govwikipedia.org Salicylates, derivatives of salicylic (B10762653) acid, are a well-established class of compounds with a long history in medicine, most famously represented by acetylsalicylic acid (aspirin). ajpsonline.compharmtech.com Like other salicylates, 5-methoxysalicylic acid and its sodium salt are recognized for their potential anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties. pharmtech.com The core structure of a benzene (B151609) ring with hydroxyl and carboxyl groups is fundamental to these activities. ajpsonline.com

The presence of a methoxy (B1213986) group (-OCH3) at the 5-position on the benzene ring also places it in the category of methoxybenzoic acids and their derivatives. nih.govwikipedia.org This structural feature distinguishes it from more common salicylates and can influence its chemical properties, such as solubility and its interactions with biological systems. pharmtech.com Research into salicylate and methoxybenzoic acid derivatives often aims to discover compounds with enhanced therapeutic effects or novel applications. ajpsonline.com 5-methoxysalicylic acid is also an isomer of vanillic acid and has been identified as a bacterial metabolite and a human urinary metabolite. wikipedia.org

Historical Overview of its Academic Investigation

The academic investigation of this compound gained momentum in the early 1980s, primarily focusing on its properties as a pharmaceutical adjuvant. A notable study in 1981 demonstrated its ability to enhance the intestinal absorption of insulin (B600854) in rats, signaling its potential as an absorption promoter. ajpsonline.com Subsequent research throughout the 1980s further explored this effect on various other drugs. For instance, a 1985 study investigated its impact on the absorption of the antibiotic cefmetazol in different parts of the rat intestine. koreascience.kryakhak.org These early studies were instrumental in establishing this compound as a compound of interest for improving the bioavailability of poorly absorbed therapeutic agents. While it is a component of castoreum, the exudate from beaver castor sacs, its more recent history is defined by its exploration in pharmaceutical sciences. wikipedia.org

Significance and Emerging Research Directions

The primary significance of this compound in research lies in its demonstrated ability to act as a penetration enhancer across biological membranes. ajpsonline.comucd.ie This has led to its investigation as an adjuvant to improve the rectal and intestinal absorption of various therapeutic molecules, including peptides like insulin and antibiotics. ajpsonline.comucd.ie The mechanism of this enhancement is thought to involve increasing membrane fluidity and potentially altering the structure of the mucosal membrane. ajpsonline.com

More recently, research has pointed towards new and significant biological activities. A key emerging research direction is the investigation of 5-methoxysalicylic acid as a cyclooxygenase-1 (COX-1) inhibitor. The COX enzymes are major targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govdvm360.com By selectively inhibiting COX-1, compounds can exert anti-inflammatory and analgesic effects. nih.gov This potential application opens up new avenues for the development of novel therapeutic agents based on the 5-methoxysalicylate scaffold.

Detailed Research Findings

To illustrate the research conducted on this compound, the following tables summarize key findings from various studies.

| Property Investigated | Key Findings | Reference |

| Physicochemical Properties | ||

| Molecular Formula | C8H7NaO4 | nih.gov |

| Molecular Weight | 190.13 g/mol | nih.gov |

| Melting Point of 5-methoxysalicylic acid | 142 - 146 °C | nih.gov |

| Solubility of 5-methoxysalicylic acid | 9 mg/mL | nih.gov |

| IUPAC Name | sodium;2-hydroxy-5-methoxybenzoate | nih.gov |

| Research Area | Model System | Key Findings | Reference |

| Absorption Enhancement | |||

| Insulin Absorption | Rats | Enhanced intestinal absorption of insulin. | ajpsonline.compharmtech.com |

| Cefmetazol Absorption | Rats | Showed different absorption enhancement in the rectum versus the duodenum. | koreascience.kryakhak.org |

| Polypeptide Absorption | Dogs | Increased rectal absorption of insulin. | oup.com |

| Enzyme Inhibition | |||

| Cyclooxygenase-1 (COX-1) Inhibition | In vitro assay | Identified as a potential inhibitor of COX-1. |

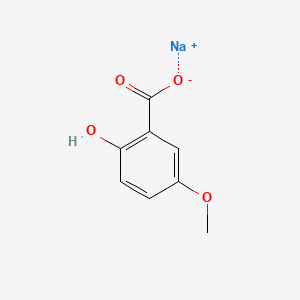

Structure

2D Structure

Properties

CAS No. |

25832-71-7 |

|---|---|

Molecular Formula |

C8H7NaO4 |

Molecular Weight |

190.13 g/mol |

IUPAC Name |

sodium;2-hydroxy-5-methoxybenzoate |

InChI |

InChI=1S/C8H8O4.Na/c1-12-5-2-3-7(9)6(4-5)8(10)11;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

XBYKLNAHPCSCOD-UHFFFAOYSA-M |

SMILES |

COC1=CC(=C(C=C1)O)C(=O)[O-].[Na+] |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)[O-].[Na+] |

Other CAS No. |

25832-71-7 |

Related CAS |

2612-02-4 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Sodium 5-Methoxysalicylate

The primary and most direct method for synthesizing this compound is through the acid-base neutralization reaction of its corresponding free acid, 5-methoxysalicylic acid, with a suitable sodium base. nih.govwikipedia.org This reaction is a standard procedure in organic chemistry, leveraging the acidic nature of the carboxylic acid group and the phenolic hydroxyl group.

Common sodium bases employed for this synthesis include sodium hydroxide (B78521) (NaOH) and sodium bicarbonate (NaHCO₃). The reaction is typically carried out in an aqueous solution or a polar solvent where both reactants are soluble. For instance, dissolving 5-methoxysalicylic acid in a solvent and then adding a stoichiometric amount of sodium hydroxide results in the formation of the sodium salt and water. The general reaction can be represented as:

C₈H₈O₄ (5-Methoxysalicylic Acid) + NaOH → C₈H₇NaO₄ (this compound) + H₂O

The use of sodium bicarbonate is a milder alternative, which produces carbon dioxide and water as byproducts. The selection of the base can be influenced by the desired purity of the final product and the reaction conditions. The resulting this compound can then be isolated by evaporating the solvent.

This synthetic route is favored for its simplicity, high yield, and the ready availability of the starting materials. google.com

While the direct neutralization of 5-methoxysalicylic acid is the most common method, alternative synthetic pathways have been explored, often as part of multi-step syntheses where the sodium salt is an intermediate. One such alternative involves the transformation of an α-azido ketone. For example, a historical synthesis converted 2-azido-5-bromo-2,3-dihydro-6-methoxy-3-coumaranone into the sodium salt of 5-bromo-4-methoxysalicylic acid using sodium hydroxide, which proceeded through an imine intermediate with the loss of nitrogen gas. mdpi.com Although this specific example yields a brominated analog, the underlying chemical transformation demonstrates a potential alternative approach.

Yield optimization for the production of salicylates and their derivatives often involves carefully controlling reaction parameters such as temperature, solvent, and the molar ratios of reactants. For instance, in the synthesis of other salicylic (B10762653) acid derivatives, varying the molar ratios of reactants like methyl salicylate (B1505791) and a diol in the presence of sodium was shown to significantly affect the yield of the desired products. researchgate.net Similar principles can be applied to the synthesis of this compound to maximize its formation and minimize byproducts.

Table 1: Comparison of Synthetic Parameters for Salicylate Derivatives This table is illustrative and based on general principles of optimizing similar reactions.

| Parameter | Method A: Direct Neutralization | Method B: Alternative Routes | Optimization Focus |

|---|---|---|---|

| Starting Materials | 5-Methoxysalicylic acid, Sodium Hydroxide | Complex precursors (e.g., coumaranones) | Simplicity vs. availability of precursors |

| Reagents | Aqueous base | Various, including NaOH, NaN₃ | Cost and safety of reagents |

| Reaction Conditions | Room temperature to mild heating | Often requires specific temperatures (e.g., 180-240 °C for some intermediates) | Energy consumption and reaction time |

| Yield | Generally high | Variable, dependent on the specific pathway | Maximizing product formation |

| Byproducts | Water, Carbon Dioxide (with bicarbonate) | Nitrogen gas, other organic fragments | Ease of purification |

Precursor Chemistry and Derivatization Approaches

Methyl 5-methoxysalicylate, the methyl ester of 5-methoxysalicylic acid, serves as a versatile precursor in more complex organic syntheses. Its ester and phenolic hydroxyl groups provide reactive sites for a variety of chemical transformations.

One notable application is in the synthesis of para-eugenol. google.com A patented process describes the hydrolysis of methyl 5-allyl-3-methoxysalicylate to form 5-allyl-3-methoxysalicylic acid, which is then decarboxylated to produce para-eugenol. google.com The initial precursor, methyl 5-allyl-3-methoxysalicylate, can be prepared from derivatives of methyl 5-methoxysalicylate, highlighting its role as a key building block. google.comontosight.ai The hydrolysis step typically involves refluxing the ester in an aqueous base like sodium hydroxide or potassium hydroxide, achieving yields of over 95%. google.com

Furthermore, methyl salicylate derivatives are used in transesterification reactions. For example, methyl salicylate reacts with 2,2-bis(hydroxymethyl)propane-1,3-diol in the presence of sodium at elevated temperatures to create a variety of salicyloyloxy derivatives. researchgate.net This demonstrates how the ester group of a methoxysalicylate can be modified to build larger, more complex molecules.

5-Methoxysalicylic acid is a valuable starting material for the synthesis of various biologically active derivatives. nih.gov One of the most significant derivatives is 5-methoxysalicylaldehyde. This aldehyde can be synthesized from 5-methoxysalicylic acid through a reaction sequence involving treatment with phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅), followed by a reduction step using a reagent like lithium aluminum hydride (LiAlH₄). ontosight.ai

5-Methoxysalicylaldehyde itself is a crucial intermediate in the synthesis of other compounds, particularly hydrazones. researchgate.netresearchgate.net Novel benzoylhydrazones are synthesized through the condensation of 5-methoxysalicylaldehyde with various benzhydrazides. researchgate.netresearchgate.net These hydrazone derivatives have been investigated for their potential biological activities. researchgate.netmdpi.com The presence of the methoxy (B1213986) group on the salicylaldehyde (B1680747) ring has been shown to influence the properties of the final hydrazone compounds. researchgate.net

In addition to aldehydes, 5-methoxysalicylic acid can serve as a precursor for other modified compounds. For instance, it has been used in the synthesis of 5-methoxysalicylic acid sulfate, a metabolite studied for structure validation in human samples. diva-portal.org This highlights the broad utility of 5-methoxysalicylic acid as a foundational molecule for creating a diverse range of derivatives with potential applications in medicinal chemistry and metabolomics.

Compound Index

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure of 5-methoxysalicylic acid. Experimental spectra have been recorded for 5-MeOSA in the regions of 4000–10 cm⁻¹ for FT-IR and 4000–50 cm⁻¹ for FT-Raman. nih.govebi.ac.uk These experimental findings are often coupled with computational methods, such as Density Functional Theory (DFT), to achieve a comprehensive understanding of the molecule's vibrational behavior. nih.govebi.ac.ukscispace.com

Detailed vibrational assignments for 5-methoxysalicylic acid have been achieved through a combination of experimental FT-IR and FT-Raman spectroscopy and theoretical calculations using the B3LYP hybrid density functional theory method with a 6-31++G(d,p) basis set. nih.govebi.ac.uk The theoretical calculations are essential for assigning the 105 normal vibrational modes of this 37-atom molecule. scispace.com

A critical component of this analysis is the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. nih.govresearchgate.net This allows for reliable and precise assignments of the observed spectral bands. nih.gov For instance, studies on related aromatic compounds have successfully used PED to assign C-H stretching modes, C=C stretching, and in-plane ring deformations. researchgate.net The theoretical vibrational frequencies calculated by these methods show good agreement with experimental data, confirming the validity of the approach for predicting the structural and vibrational characteristics of 5-MeOSA. nih.govebi.ac.uk

Below is a table summarizing some of the key vibrational modes and their assignments for 5-methoxysalicylic acid, as interpreted from spectroscopic and computational studies.

| Wavenumber (cm⁻¹) | Spectroscopy Type | Assignment Description |

| ~3141-3129 | FT-Raman | C-H stretching modes of the aromatic ring. researchgate.net |

| ~1599 | FT-IR / FT-Raman | C=C aromatic ring stretching. researchgate.net |

| ~1426 | FT-IR | In-plane deformation of ring C-H bonds. researchgate.net |

| ~1313-1176 | FT-IR | In-plane deformation of ring C-H bonds. researchgate.net |

| Below 400 | FT-IR / FT-Raman | 18 normal modes including out-of-plane bending. scispace.com |

This table is representative of typical assignments for substituted benzoic acids based on referenced studies.

Spectroscopic techniques are highly sensitive to intermolecular forces, such as hydrogen bonding, which significantly influence the properties of molecules in condensed phases. In 5-methoxysalicylic acid, the intramolecular hydrogen bond between the hydroxyl and carboxyl groups is a dominant feature. acs.org The strength and geometry of this hydrogen bond can be perturbed by the molecular environment, leading to observable shifts in the vibrational spectra.

Studies on 5-MeOSA have investigated the effects of different solvents, such as chloroform (B151607) and dimethyl sulfoxide, revealing that the vibrational frequencies and spectral intensities are solvent-dependent. nih.govebi.ac.uk This dependency is a direct spectroscopic signature of the varying intermolecular interactions between the solute (5-MeOSA) and the solvent molecules.

Furthermore, advanced techniques like time-resolved fluorescence spectroscopy have been used to study excited-state intramolecular proton transfer (ESIPT) in 5-methoxysalicylic acid when complexed with hydrogen-bond-accepting agents like diethyl ether. acs.org ESIPT is a photo-induced process heavily influenced by hydrogen-bonding dynamics. acs.orgresearchgate.net Analysis of the fluorescence spectra indicates that this proton transfer occurs very rapidly and that the structure of the complex relaxes on a sub-nanosecond timescale, providing deep insight into the intermolecular potential energy surfaces. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules in solution, providing precise information about the chemical environment of magnetically active nuclei like ¹H and ¹³C.

The ¹H and ¹³C NMR spectra of sodium 5-methoxysalicylate have been well-documented, allowing for the unambiguous assignment of all proton and carbon signals. nih.govresearchgate.net The chemical shifts are highly correlated with the electronic environment of each nucleus within the molecular structure. For instance, the aromatic protons exhibit distinct signals in the downfield region typical for benzene (B151609) derivatives, while the methoxy (B1213986) group protons appear as a sharp singlet in the upfield region. nih.gov Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), provide definitive correlations between directly bonded protons and carbons, further solidifying the structural assignment. nih.govnp-mrd.org

The following tables present typical ¹H and ¹³C NMR chemical shifts for 5-methoxysalicylate, referenced to standard internal compounds. nih.govsci-hub.sersc.org

Interactive Table: ¹H NMR Chemical Shifts for 5-Methoxysalicylate Solvent: 5% DMSO-d6, Frequency: 500 MHz nih.gov

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.24 - 7.25 | Doublet | Aromatic H |

| 7.13 - 7.15 | Doublet | Aromatic H |

| 6.88 - 6.90 | Doublet of Doublets | Aromatic H |

| 3.72 | Singlet | Methoxy (-OCH₃) Protons |

Interactive Table: ¹³C NMR Chemical Shifts for 5-Methoxysalicylate Data derived from HSQC and ¹³C NMR databases. nih.govchemicalbook.com

| Chemical Shift (ppm) | Assignment |

| ~173 | Carboxylate Carbon (-COO⁻) |

| ~153 | Aromatic C-O (hydroxyl) |

| ~141 | Aromatic C-O (methoxy) |

| ~123.7 | Aromatic C-H |

| ~119.9 | Aromatic C-H |

| ~116.7 | Aromatic C-H |

| ~126 | Quaternary Aromatic C (carboxylate-bearing) |

| ~58.7 | Methoxy Carbon (-OCH₃) |

The study of isotope effects on NMR chemical shifts is a subtle yet powerful method for investigating the nature of hydrogen bonds. nih.gov When a proton involved in a hydrogen bond (e.g., the hydroxyl proton in 5-methoxysalicylic acid) is replaced by its heavier isotope, deuterium (B1214612) (D), small changes in the chemical shifts of nearby nuclei can be measured. bibliotekanauki.pl These secondary isotope effects provide detailed information about the hydrogen bond's geometry, strength, and potential energy surface (i.e., whether it has a single or double well). nih.govmdpi.com

While direct studies on this compound are not extensively detailed in the search results, research on closely related salicylates demonstrates the principle. mdpi.commdpi-res.com For compounds like 4-methoxysalicylate and 5-methylsalicylate, primary and secondary deuterium isotope effects have been plotted against the OH chemical shift. mdpi.com These studies help to characterize the O-H···O intramolecular hydrogen bond. The magnitude and sign of the isotope effect can distinguish between a static, asymmetric hydrogen bond and a system involving rapid proton tautomerism between two sites. nih.govbibliotekanauki.pl This methodology is directly applicable to probing the strong intramolecular hydrogen bond present in the protonated form of this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For 5-methoxysalicylic acid, MS has also found a significant application as a specialized matrix in MALDI-MS. wikipedia.org

Analysis by techniques such as electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak corresponding to the compound's mass. nih.gov Tandem MS (MS/MS) experiments, where the molecular ion is fragmented, provide structural information.

Interactive Table: Key Mass Spectrometry Fragments for 5-Methoxysalicylic Acid Data from negative ion mode ESI-MS/MS. nih.govucdavis.edu

| Precursor m/z | Fragment m/z | Description |

| 167.0 [M-H]⁻ | 152.0 | Loss of a methyl group (-CH₃) |

| 167.0 [M-H]⁻ | 123.0 | Loss of a carboxyl group (-COOH) |

| 167.0 [M-H]⁻ | 108.0 | Subsequent loss of CO from the 152 fragment or other pathway |

| 167.0 [M-H]⁻ | 107.0 | Loss of both carboxyl and methyl groups |

Perhaps one of the most notable applications of 5-methoxysalicylic acid is its use as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. ebi.ac.ukthegoodscentscompany.com It has proven particularly effective for the analysis of labile glycoconjugates, such as gangliosides. ebi.ac.uk Compared to other common matrices, 5-methoxysalicylic acid significantly reduces the in-source fragmentation and loss of sialic acid residues from these delicate biomolecules. ebi.ac.uk Furthermore, a mixture of 5-methoxysalicylic acid and spermine (B22157) has been developed as a highly effective matrix for the MALDI-MS analysis of oligonucleotides. wikipedia.org

Development of 5-Methoxysalicylic Acid as a Matrix for MALDI-MS in Oligonucleotide Analysis

5-Methoxysalicylic acid (MSA) has been identified as a valuable matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), particularly in the analysis of oligonucleotides. acs.orgnih.gov When desorption and ionization without fragmentation are desired, MSA proves to be a useful tool. nih.gov Research has shown that combining MSA with the additive spermine reduces the necessity for desalting samples. acs.orgnih.gov

The MSA/spermine matrix offers several advantages over other matrices like 3-hydroxypicolinic acid and 6-aza-2-thiothymine, even when the latter are used with additives such as spermine or diammonium hydrogen citrate. acs.orgnih.gov The benefits include improved resolution, reduced fragmentation, and less intense alkali ion adduct peaks in linear Time-of-Flight (TOF) mass spectra. acs.orgnih.gov Furthermore, optimizing instrumental conditions, such as employing longer delay times in the delayed-extraction ion source, can further enhance spectral resolution. acs.org

Table 1: Comparison of Matrices for MALDI-MS of Oligonucleotides

| Matrix Combination | Resolution | Fragmentation | Alkali Ion Adduct Peaks |

|---|---|---|---|

| 5-Methoxysalicylic acid/spermine | Improved | Less | Less Intense |

| 3-Hydroxypicolinic acid/spermine | Standard | More | More Intense |

Spectrometric Characterization in Complexation Studies

Spectrometric methods, particularly UV-Vis spectroscopy, are instrumental in studying the complexation of 5-methoxysalicylic acid with metal ions. In one study, 5-methoxysalicylic acid was used as a surrogate for 2,5-dihydroxybenzoic acid (2,5-DHBA) to investigate the salicylate-binding mode with the Fe(III) ion. ufl.edu The complexation of 5-methoxysalicylic acid with ferric chloride hexahydrate in a mixed solvent system resulted in the formation of a Fe(III)-5-MeO-SA complex. ufl.edu

The UV-Vis spectroscopic data for the Fe(III)-5-MeO-SA complex were similar to those observed for the Fe(III)-2,5-DHBA complex, indicating a comparable binding mechanism. ufl.edu The formation of the complex was characterized by a rapid increase in absorbance at specific wavelengths, occurring within the mixing time of the experiment. ufl.edu

Electron Paramagnetic Resonance (EPR) Spectroscopy in Metal Complexation Studies

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons, making it particularly useful for investigating metal complexes and organic radicals. wikipedia.org The basic principles of EPR are analogous to those of Nuclear Magnetic Resonance (NMR), but it focuses on the spins of electrons rather than atomic nuclei. wikipedia.org EPR spectroscopy can provide detailed information about the electronic environment of paramagnetic species. srce.hr

In the context of metal complexation, EPR is a sensitive and specific method for studying radicals formed during chemical reactions and the reactions themselves. wikipedia.org For instance, it can be used to detect and study organic and inorganic radicals in electrochemical systems. wikipedia.org The technique measures the absorption of microwave radiation by an unpaired electron in a magnetic field, and the resulting spectrum can reveal information about the g-factor and hyperfine interactions. srce.hrlibretexts.org These parameters help in identifying the radical species and understanding the number and identity of atoms interacting with the unpaired electron. srce.hrlibretexts.org While direct EPR studies on this compound complexes were not found, the technique's applicability to similar metal complexes suggests its potential for elucidating the structure and redox processes of paramagnetic complexes involving this ligand. nih.govspectroscopyeurope.com

X-ray Analysis for Crystal Structure Determination of Metal Complexes

X-ray analysis is a definitive method for determining the three-dimensional arrangement of atoms within a crystal. uni-siegen.de This technique is essential for understanding the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions in metal complexes. The diffraction pattern produced when X-rays are scattered by the electrons in a crystal provides the data needed to reconstruct the crystal structure. uni-siegen.de

While a specific X-ray crystal structure of a this compound complex was not detailed in the provided search results, the literature contains numerous examples of X-ray diffraction being used to characterize metal complexes with similar salicylate-type ligands. For instance, the crystal structures of various copper(II) salicylate (B1505791) complexes have been determined, revealing diverse coordination modes and supramolecular architectures. researchgate.net These studies demonstrate the power of X-ray analysis in providing unambiguous structural information, which is crucial for understanding the chemical and physical properties of these compounds. rigaku.comrsc.org

Time-Resolved Fluorescence Spectroscopy for Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics

Time-resolved fluorescence spectroscopy is a key technique for investigating the dynamics of photochemical processes, such as Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov In a study of 5-methoxysalicylic acid (5-MeOSA) in an apolar solvent (cyclohexane) with a hydrogen bond accepting agent (diethyl ether), ESIPT was investigated using this method. nih.govacs.org

The analysis of subnanosecond time-resolved emission spectra (TRES), along with steady-state fluorescence and time-correlated single-photon-counting (TCSPC) decays, indicated that the ESIPT process in this system is much faster than fluorescence. nih.govebi.ac.uk An equilibrium between the normal and tautomeric excited states is established before emission occurs from either state. nih.govebi.ac.uk

Changes in the time- and frequency-resolved fluorescence of the 5-MeOSA/diethyl ether complex are attributed to structural relaxation within the complex, which manifests as a dynamic Stokes shift of the tautomeric fluorescence band. nih.govebi.ac.uk A single-exponential relaxation time of 460 ps was determined for this dynamic Stokes shift, corresponding to a geometric change in the complex upon excitation. nih.gov The presence of well-resolved and distinctly time-dependent normal and tautomeric emission bands suggests that a double-well potential model is appropriate for describing the excited state of this system. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 5-Methoxysalicylic acid | MSA, 5-MeOSA |

| Spermine | |

| 3-Hydroxypicolinic acid | |

| 6-Aza-2-thiothymine | |

| Diammonium hydrogen citrate | |

| 2,5-Dihydroxybenzoic acid | 2,5-DHBA |

| Ferric chloride hexahydrate |

Derivatives and Analogues of Sodium 5 Methoxysalicylate in Advanced Chemical Synthesis and Mechanistic Studies

Synthesis and Advanced Characterization of Novel 5-Methoxysalicylate Derivatives

The synthesis of novel derivatives from 5-methoxysalicylic acid typically involves modifications of the carboxylic acid and phenolic hydroxyl groups. Common synthetic routes include esterification and amidation, which transform the carboxylic acid group into esters and amides, respectively. These reactions create a library of new compounds whose properties can be systematically studied. For example, reacting 5-methoxysalicylic acid with various alcohols in the presence of an acid catalyst yields the corresponding methyl, ethyl, or other alkyl esters. Similarly, conversion to an acyl chloride followed by reaction with amines produces a range of salicylamide (B354443) derivatives.

Once synthesized, these new molecules are subjected to rigorous structural analysis using a suite of advanced characterization techniques. A combination of spectroscopic methods is essential to confirm the identity and purity of the synthesized derivatives.

Key Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H (proton) and ¹³C (carbon) NMR are fundamental for elucidating the precise structure of the molecule. 1D and 2D NMR experiments help to map out the carbon skeleton and the connectivity of protons, confirming that the desired modification has occurred and identifying the specific location of functional groups. researchgate.net Data for the parent compound, 5-methoxysalicylic acid, serves as a reference for analyzing the spectra of its derivatives. nih.govchemicalbook.com

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net For instance, the conversion of the carboxylic acid in 5-methoxysalicylic acid to an ester would be confirmed by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a characteristic C=O stretching frequency for the ester group at a different wavenumber.

Mass Spectrometry (MS) : This technique provides information about the mass-to-charge ratio of the compound, which allows for the determination of its molecular weight. High-resolution mass spectrometry can provide the exact molecular formula, confirming the elemental composition of the newly synthesized derivative. researchgate.net

The table below summarizes the expected spectroscopic data for a representative derivative, Methyl 5-methoxysalicylate, based on the known data for similar compounds. researchgate.net

| Technique | Key Observational Data for Methyl 5-methoxysalicylate |

| ¹H NMR | Appearance of a new singlet peak around 3.9 ppm corresponding to the methyl ester (-OCH₃) protons. |

| ¹³C NMR | Appearance of a new carbon signal for the methyl ester group and a shift in the carbonyl carbon signal. |

| FT-IR | Disappearance of the broad O-H band from the carboxylic acid; appearance of a C=O stretch around 1680-1700 cm⁻¹. |

| Mass Spec | Molecular ion peak corresponding to the molecular weight of the methyl ester derivative (C₉H₁₀O₄). |

Structure-Activity Relationship Studies of Modified Analogues in Absorption Enhancement and Other Biological Activities in Model Systems

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. blogspot.com For salicylate (B1505791) analogues, SAR studies have revealed key structural features that govern their efficacy and properties, such as membrane permeability and anti-inflammatory action. nih.govpharmacy180.com

The fundamental principle of SAR is that minor modifications to a molecule can lead to significant changes in its interaction with biological systems. Key modifications for salicylate derivatives include:

Substitution on the Phenolic Ring : The position and nature of substituents on the aromatic ring are critical. Adding electron-withdrawing groups, such as halogen atoms (e.g., chlorine, fluorine), can enhance potency. pharmacy180.comyoutube.com Studies on various salicylate derivatives have shown that substitutions at the 5-position can specifically increase anti-inflammatory activity. pharmacy180.comresearchgate.net

Modification of the Carboxylic Acid Group : The acidity of the carboxylic group is linked to certain biological effects and side effects. Converting this group to a less acidic amide can retain analgesic properties while reducing anti-inflammatory action. pharmacy180.comyoutube.com This modification significantly alters the molecule's polarity, which can influence its ability to cross biological membranes.

Position of the Hydroxyl Group : The ortho-position of the hydroxyl group relative to the carboxyl group is essential for the characteristic activity of salicylates. Moving the hydroxyl group to the meta or para position abolishes the activity. pharmacy180.com

In the context of absorption enhancement, SAR studies focus on how modifications affect a molecule's lipophilicity and its ability to permeate cell membranes. A study on salicylate analogues found a close correlation between their potency in altering membrane permeability and their octanol-water partition coefficients, a measure of lipophilicity. nih.gov By creating derivatives of 5-methoxysalicylate (e.g., esters with varying alkyl chain lengths), researchers can systematically alter lipophilicity to find an optimal balance for absorption in model systems.

The following table outlines hypothetical modifications to the 5-methoxysalicylate structure and the predicted impact on biological activity based on established SAR principles for salicylates.

| Structural Modification | Rationale / Predicted Effect | Relevant SAR Principle |

| Conversion of -COOH to an amide (-CONH₂) | Reduces acidity, may alter activity profile. | Modifying the carboxyl group changes potency and toxicity. pharmacy180.com |

| Addition of a chlorine atom at the 3-position | Increases lipophilicity and electron-withdrawing character. | Halogenation of the aromatic ring can enhance potency. pharmacy180.comyoutube.com |

| Esterification with a long alkyl chain | Significantly increases lipophilicity. | Potency is often correlated with the octanol-water partition coefficient. nih.gov |

Perspectives and Future Directions in Sodium 5 Methoxysalicylate Research

Emerging Methodologies in Chemical Synthesis and Derivatization

The synthesis of Sodium 5-methoxysalicylate and its derivatives is moving beyond traditional methods, embracing more efficient, selective, and sustainable approaches. Modern organic synthesis techniques are paving the way for novel derivatization strategies, enabling the creation of a wider array of functionally diverse molecules for various applications.

One of the most promising emerging methodologies is the use of palladium-catalyzed C-H carboxylation . This technique allows for the direct introduction of a carboxyl group into a C-H bond of a phenol, providing a highly efficient and regioselective route to salicylic (B10762653) acids. nih.gov This method offers excellent functional group tolerance, which is a significant advantage for the synthesis of complex 5-methoxysalicylate derivatives. nih.gov The generality of this approach has been demonstrated in the synthesis of various salicylic acids, suggesting its potential for the targeted synthesis of novel 5-methoxysalicylate analogues. nih.gov

Flow chemistry is another rapidly advancing field that holds immense potential for the synthesis of salicylates. Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and safer reaction conditions. The continuous flow nitration of salicylic acid has been successfully demonstrated, yielding mononitro derivatives with high selectivity in a significantly reduced reaction time. This approach could be adapted for the synthesis and derivatization of 5-methoxysalicylate, enabling rapid and scalable production.

Biocatalysis presents a green and highly specific alternative for the synthesis of 5-methoxysalicylic acid. Research has shown that certain microorganisms, such as Amycolatopsis sp., can transform compounds like naproxen (B1676952) into 5-methoxysalicylic acid. ebi.ac.ukresearchgate.net This biocatalytic route is significant as it points towards the potential for developing environmentally benign and highly selective enzymatic processes for the production of this compound and its derivatives. The identification of the specific enzymes involved in this biotransformation, such as aromatic monooxygenases and dioxygenases, opens the door for enzyme engineering and the development of tailored biocatalysts. ebi.ac.uk

| Emerging Synthesis/Derivatization Method | Key Advantages | Potential Application for 5-Methoxysalicylate |

| Palladium-Catalyzed C-H Carboxylation | High efficiency, high regioselectivity, excellent functional group tolerance. nih.gov | Synthesis of complex and functionally diverse 5-methoxysalicylate derivatives. |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability, higher purity. | Rapid and scalable production of 5-methoxysalicylate and its derivatives. |

| Biocatalysis | High specificity, environmentally friendly, mild reaction conditions. ebi.ac.uk | "Green" synthesis of 5-methoxysalicylate and potential for novel derivatives through enzymatic modification. ebi.ac.ukresearchgate.net |

Unexplored Mechanistic Pathways and Molecular Targets in Biological Systems

While this compound is known to enhance the absorption of certain drugs, the precise molecular mechanisms and its full spectrum of biological targets remain largely uncharted territory. Future research is expected to delve deeper into its interactions within biological systems, potentially revealing novel therapeutic applications.

A key area of investigation is the identification of specific protein targets. Chemical proteomics stands out as a powerful tool for this purpose. scienceopen.comnih.govrsc.orgmdpi.com This approach utilizes chemical probes derived from the molecule of interest to "fish" for its binding partners in a cellular context. By identifying the proteins that interact with a 5-methoxysalicylate-based probe, researchers can gain invaluable insights into its mechanism of action. scienceopen.comnih.gov This strategy has been successfully employed to identify the targets of other salicylates, such as 5-aminosalicylic acid, revealing interactions with proteins involved in translation initiation and other cellular processes. researchgate.net

The interaction of 5-methoxysalicylate with cellular membranes and associated transport proteins is another critical area for future studies. It has been observed that salicylates can promote the permeation of molecules across the erythrocyte membrane, possibly through an affinity for the membrane's protein fraction. ebi.ac.uk Further investigation into how 5-methoxysalicylate modulates the function of specific membrane transport proteins could elucidate its role as an absorption enhancer and may uncover new applications in drug delivery.

In silico screening and molecular modeling offer a complementary approach to experimental methods for identifying potential protein targets. nih.govnih.govyoutube.comresearchgate.netmdpi.com By computationally docking 5-methoxysalicylate against libraries of protein structures, potential binding partners can be predicted. These computational hits can then be validated experimentally, streamlining the target discovery process. Furthermore, studies on related salicylate (B1505791) derivatives have shown that they can inhibit enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), and interact with transcription factors such as NF-κB. mdpi.comnih.govresearchgate.netnih.gov Investigating whether 5-methoxysalicylate shares these targets or possesses its own unique set of interactions is a crucial avenue for future research.

| Research Approach | Objective | Potential Outcome |

| Chemical Proteomics | Identification of direct protein binding partners of 5-methoxysalicylate. scienceopen.comnih.govrsc.org | Uncovering novel molecular targets and cellular pathways modulated by the compound. |

| Membrane Transport Studies | Elucidation of the mechanism by which 5-methoxysalicylate enhances molecular permeation across cell membranes. ebi.ac.uk | Designing more effective drug delivery systems and understanding its pharmacokinetic effects. |

| In Silico Screening and Molecular Docking | Computational prediction of potential protein targets and binding modes. nih.govnih.govyoutube.comresearchgate.netmdpi.com | Prioritizing experimental validation of protein-ligand interactions and guiding the design of new derivatives. |

| Enzyme Inhibition and Activity Assays | Investigation of the effect of 5-methoxysalicylate on key enzymes and signaling pathways. mdpi.comnih.govresearchgate.netnih.gov | Discovering new therapeutic applications, for example, as an anti-inflammatory or anti-cancer agent. |

Integration of Advanced Computational and Experimental Techniques for Comprehensive Understanding

A holistic understanding of the structure-property-activity relationships of this compound can be achieved through the synergistic integration of advanced computational and experimental techniques. This combined approach allows for a deeper and more predictive insight than either methodology could provide alone.

Density Functional Theory (DFT) calculations have been effectively combined with vibrational spectroscopy (FT-IR and FT-Raman) to investigate the structural and electronic properties of 5-methoxysalicylic acid. nih.gov Such studies provide detailed information on the molecule's conformational equilibria, vibrational modes, and the influence of solvents on its properties. nih.gov By correlating theoretical predictions with experimental spectra, a more robust assignment of vibrational modes can be achieved, leading to a better understanding of its molecular structure and intermolecular interactions.

The combination of quantum chemical calculations and NMR spectroscopy is another powerful strategy. youtube.comresearchgate.netcornell.edursc.org Theoretical calculations can predict NMR chemical shifts, which can then be compared with experimental data to confirm molecular structures and study dynamic processes. This integrated approach is particularly valuable for elucidating the fine structural details of 5-methoxysalicylate and its derivatives in different environments.

Furthermore, the integration of computational modeling with experimental biological assays is crucial for understanding its mechanism of action. For instance, a combined computational and crystallographic study on salicylic acid decarboxylase provided significant insights into its substrate binding and catalytic mechanism. mdpi.com A similar approach could be applied to study the interaction of 5-methoxysalicylate with its potential biological targets. Molecular docking simulations can predict binding poses, which can then be validated and refined using experimental techniques like X-ray crystallography or cryo-electron microscopy, along with functional assays.

| Integrated Techniques | Information Gained | Significance for 5-Methoxysalicylate Research |

| DFT and Vibrational Spectroscopy (FT-IR, FT-Raman) | Detailed understanding of molecular structure, vibrational modes, and solvent effects. nih.govnih.gov | Accurate characterization of the molecule's fundamental properties and intermolecular interactions. |

| Quantum Chemistry and NMR Spectroscopy | Confirmation of molecular structure and study of dynamic processes in solution. youtube.comresearchgate.netcornell.edursc.org | Elucidation of the fine structural details of 5-methoxysalicylate and its derivatives. |

| Computational Modeling and Experimental Biology (e.g., X-ray crystallography, functional assays) | Insight into protein-ligand interactions, binding modes, and functional consequences. mdpi.com | A comprehensive understanding of the biological activity and mechanism of action of 5-methoxysalicylate. |

Potential for Novel Applications in Materials Science or Analytical Chemistry Beyond Current Scope

The unique chemical structure of this compound, featuring a carboxylic acid, a hydroxyl group, and a methoxy (B1213986) group on an aromatic ring, makes it an attractive building block for the development of novel functional materials and advanced analytical tools.

In the realm of materials science , a particularly promising application is in the synthesis of metal-organic frameworks (MOFs) . Salicylate-based ligands have been successfully used to construct highly porous MOFs with interesting magnetic and gas sorption properties. mdpi.comnih.govnih.gov The functional groups on the 5-methoxysalicylate ligand can coordinate with metal ions to form robust and tunable porous structures. These MOFs could have applications in gas storage and separation, catalysis, and sensing. The development of aqueous, high-concentration synthesis methods for salicylate-based MOFs further enhances their potential for industrial applications. mdpi.comnih.gov Additionally, the incorporation of 5-methoxysalicylate into polymers could lead to new materials with tailored properties for applications such as drug delivery . nih.govnih.govtechnologynetworks.commdpi.com Salicylate-containing polymers have been explored for their potential to control the release of therapeutic agents. nih.gov

In analytical chemistry , the established use of 5-methoxysalicylic acid as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for the analysis of oligonucleotides and gangliosides highlights its utility in this field. ebi.ac.ukwikipedia.org Its ability to improve the electrical conductivity of the matrix crystal contributes to enhanced performance in MALDI-MS. ebi.ac.uk Beyond this, there is potential for its use in other analytical techniques. For example, its chelating properties could be exploited in the development of electrochemical sensors for the detection of specific metal ions. The aromatic structure and functional groups of 5-methoxysalicylate could also be utilized in separation sciences , such as in the design of novel stationary phases for chromatography or as a modifier in capillary electrophoresis for the separation of complex mixtures. nih.govfortlewis.edu

| Field | Potential Application | Underlying Principle | Future Research Direction |

| Materials Science | Synthesis of Metal-Organic Frameworks (MOFs) mdpi.comnih.govnih.gov | Coordination of the carboxylate and hydroxyl groups with metal ions to form porous structures. | Development of 5-methoxysalicylate-based MOFs with tailored porosity and functionality for gas separation, storage, and catalysis. |

| Materials Science | Development of Functional Polymers nih.govnih.govtechnologynetworks.commdpi.com | Incorporation of the salicylate moiety into polymer backbones or as pendant groups to impart specific properties. | Design of 5-methoxysalicylate-containing polymers for controlled drug delivery, smart coatings, or specialty resins. |

| Analytical Chemistry | Advanced MALDI-MS Matrices ebi.ac.ukwikipedia.org | Co-crystallization with analytes to facilitate soft ionization. | Optimization of matrix formulations for the analysis of a broader range of biomolecules. |

| Analytical Chemistry | Electrochemical Sensors | Complexation of the salicylate with target analytes, leading to a measurable electrochemical signal. | Design and fabrication of selective and sensitive electrochemical sensors for environmental or biomedical analysis. |

| Analytical Chemistry | Separation Sciences nih.govfortlewis.edu | Interaction of the salicylate moiety with analytes to achieve separation in chromatography or electrophoresis. | Development of novel stationary phases or buffer additives for enhanced separation efficiency and selectivity. |

Q & A

Q. What are the established synthetic routes for sodium 5-methoxysalicylate, and how can purity be validated?

this compound can be synthesized via photoredox-mediated reactions, such as the modified Newman-Kwart rearrangement, which yields high-purity products under optimized conditions . Purity validation requires a combination of analytical techniques:

- HPLC for quantifying organic impurities.

- ¹H/¹³C NMR to confirm structural integrity.

- Elemental analysis to verify stoichiometry. For known compounds, cross-referencing spectral data with literature is critical .

Q. How does this compound function as an absorption enhancer in drug delivery systems?

Studies in rat models demonstrate that 5-MSA increases intestinal and lymphatic drug uptake by modulating mucosal permeability. For example, co-administration with insulin enhanced bioavailability via transient tight junction modulation . Methodologically, in vitro assays (e.g., Caco-2 cell monolayers) and in vivo pharmacokinetic profiling are used to quantify enhancement ratios .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key safety measures include:

- Storage in opaque containers at room temperature (away from light) to prevent photodegradation .

- Use of PPE (gloves, goggles) due to its H302 hazard classification (harmful if swallowed) .

- Proper disposal per local regulations, as indicated by its P501 code .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy across different drug delivery models?

Discrepancies between in vitro and in vivo results often arise from physiological variables (e.g., mucus turnover, enzymatic activity). A tiered approach is recommended:

Q. What mechanistic insights explain this compound’s role in metal coordination chemistry?

Structural studies (e.g., single-crystal X-ray diffraction) reveal that 5-MSA forms stable complexes with transition metals like Zn²⁺, adopting distorted tetrahedral geometries. These complexes are stabilized by O–H⋯O hydrogen bonding, which influences their solubility and reactivity . Advanced characterization techniques, such as EXAFS or DFT simulations, can further elucidate electronic interactions .

Q. What methodological considerations are critical for designing toxicity studies of this compound in preclinical models?

- Dose-ranging studies : Establish NOAEL (No Observed Adverse Effect Level) using OECD Guideline 423.

- Endpoint selection : Include histopathology of gastrointestinal tissues (due to its absorption-enhancing effects) and biomarkers of renal/hepatic function .

- Statistical power : Use a minimum sample size (n ≥ 6 per group) to detect subtle toxicological effects .

Q. How can computational modeling optimize this compound’s application in photoredox catalysis?

Density Functional Theory (DFT) calculations can predict redox potentials and reaction pathways, guiding the design of derivatives with improved catalytic efficiency. For example, modeling the photoredox-mediated synthesis of 5-MSA derivatives helps identify substituents that stabilize transition states .

Methodological Resources

- Synthesis & Characterization : Refer to photoredox protocols in Scheme S2 and crystallographic data in Acta Crystallographica .

- Biological Studies : Use MALDI-MS for analyzing drug-mucosa interactions and Caco-2 assays for permeability screening .

- Data Analysis : Apply multivariate regression to dissect confounding variables in absorption studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.